molecular formula C17H17N3O B4536988 N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

Cat. No.: B4536988
M. Wt: 279.34 g/mol
InChI Key: CARKXFFQLBBLTD-UHFFFAOYSA-N
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Description

N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications. The structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, attached to a phenyl group and an aniline moiety.

Mechanism of Action

Target of Action

N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, a derivative of the 1,3,4-oxadiazole class of compounds, is known to interact with various enzymes and proteins that contribute to cell proliferation . The specific targets can vary depending on the structural modifications of the compound .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it can inhibit the activity of enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, histone deacetylation, DNA topology regulation, telomere length maintenance, and nucleotide metabolism, respectively .

Biochemical Pathways

The inhibition of these enzymes disrupts the associated biochemical pathways, leading to downstream effects such as the suppression of DNA replication, alteration of gene expression, induction of DNA damage, inhibition of cell division, and disruption of nucleotide metabolism . These effects can lead to the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

The compound’s LogP value of 2.98 indicates it is lipophilic, which could facilitate absorption and distribution .

Result of Action

The result of the compound’s action at the molecular and cellular level is the inhibition of cell proliferation. This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark of the disease . Therefore, the compound could potentially have anticancer activity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity could affect its distribution in different tissue environments . Additionally, factors such as pH and the presence of other substances could potentially affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an aromatic nitrile under acidic conditions to form the oxadiazole ring. For instance, the reaction of an amidoxime with 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in dimethylformamide (DMF) can yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-20(15-11-7-4-8-12-15)13-16-18-19-17(21-16)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARKXFFQLBBLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NN=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.